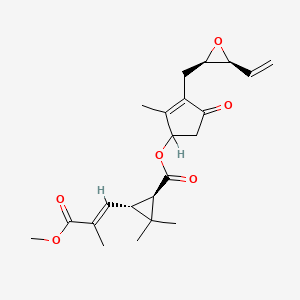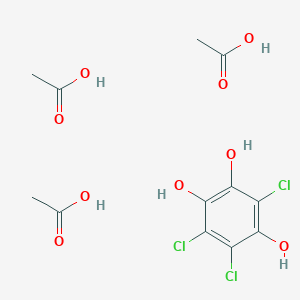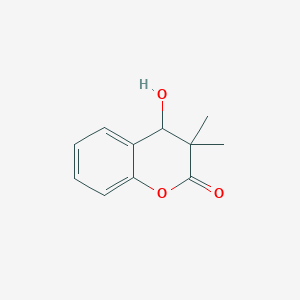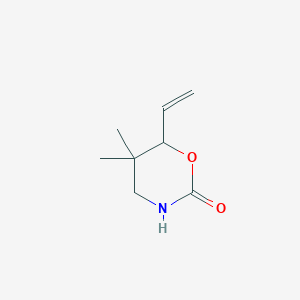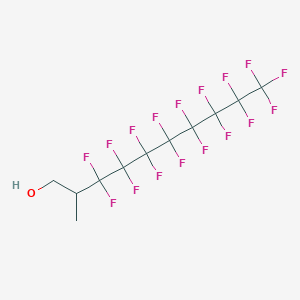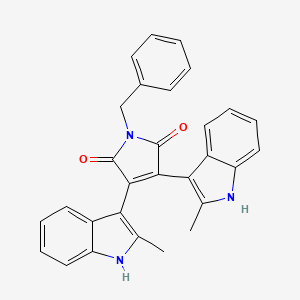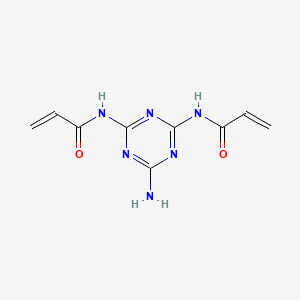
N,N'-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide): is a compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) typically involves the reaction of cyanuric chloride with appropriate amine and amide derivatives. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and bases like triethylamine to facilitate the nucleophilic substitution reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where amino or amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; in the presence of bases like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with biological molecules makes it a valuable tool for studying cellular processes and developing new therapeutic strategies .
Medicine: In medicine, derivatives of this compound are being explored for their potential as drugs targeting specific enzymes or receptors. The triazine ring system is known for its bioactivity, making it a key component in drug discovery efforts .
Industry: Industrially, N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The triazine ring system is particularly effective at binding to nucleophilic sites, making it a potent inhibitor or activator of various biological pathways .
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
2,4-Bis(ethylamino)-6-methoxy-1,3,5-triazine: Used as a herbicide.
N,N’‘’-(6-amino-[1,3,5]triazine-2,4-diyl)-bis-guanidine: Known for its antimicrobial properties.
Uniqueness: N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
173385-84-7 |
|---|---|
Formule moléculaire |
C9H10N6O2 |
Poids moléculaire |
234.22 g/mol |
Nom IUPAC |
N-[4-amino-6-(prop-2-enoylamino)-1,3,5-triazin-2-yl]prop-2-enamide |
InChI |
InChI=1S/C9H10N6O2/c1-3-5(16)11-8-13-7(10)14-9(15-8)12-6(17)4-2/h3-4H,1-2H2,(H4,10,11,12,13,14,15,16,17) |
Clé InChI |
GRLWOKIZHWTEJG-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NC1=NC(=NC(=N1)N)NC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


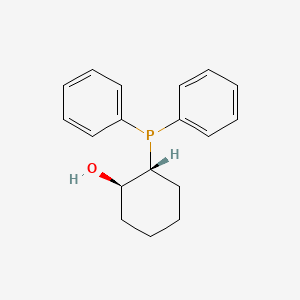
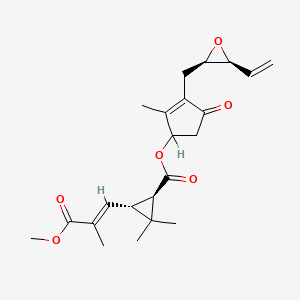
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)
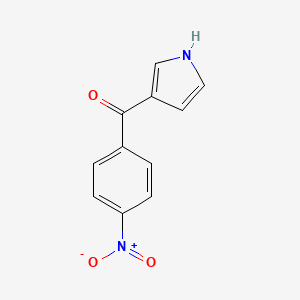
![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
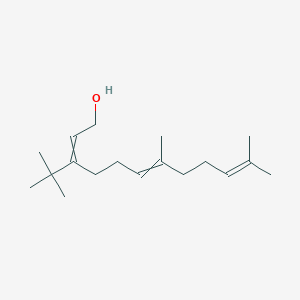
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
